6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of brominated flame retardants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves the bromination of a suitable precursor compound. One common method is the bromination of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of by-product formation.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkoxy groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide for azide substitution, or sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of 6-(2,3-dibromopropyl)-7-oxo-4,8-dimethyl-2H-chromen-2-one.
Reduction: Formation of 6-(2,3-dihydropropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.
Substitution: Formation of 6-(2,3-diazidopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one or 6-(2,3-dimethoxypropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.
Scientific Research Applications
6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and safety profiles.
Industry: Utilized as a flame retardant in the production of plastics, textiles, and electronic components to enhance fire safety.
Mechanism of Action
The mechanism of action of 6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxy group play crucial roles in its reactivity and biological activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular signaling pathways by modulating the expression of key proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:
Tris(2,3-dibromopropyl) isocyanurate: Another brominated flame retardant with similar applications but different chemical structure and properties.
Tetrabromobisphenol A: A widely used brominated flame retardant with different reactivity and biological effects.
Hexabromocyclododecane: A brominated flame retardant with distinct physicochemical properties and environmental impact.
Properties
IUPAC Name |
6-(2,3-dibromopropyl)-7-hydroxy-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2O3/c1-7-3-12(17)19-14-8(2)13(18)9(5-11(7)14)4-10(16)6-15/h3,5,10,18H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQGQPSBPWFKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2C)O)CC(CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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